molecular formula C21H19FN2O3 B2719582 2-(3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isoindoline-1,3-dione CAS No. 1351610-34-8

2-(3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2719582
CAS No.: 1351610-34-8
M. Wt: 366.392
InChI Key: UYGMTHDXZJNTFA-UHFFFAOYSA-N
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Description

2-(3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C21H19FN2O3 and its molecular weight is 366.392. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isoindoline-1,3-dione is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

The molecular formula of the compound is C17H25FN2O3C_{17}H_{25}FN_2O_3 with a molecular weight of approximately 356.45 g/mol. Its structural characteristics include a fluorophenyl group and a pyrrolidinone ring, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC17H25FN2O3
Molecular Weight356.45 g/mol
IUPAC NameThis compound
SMILESCC(Cc1cccc(F)c1)N2CCCC2=O

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays conducted by the National Cancer Institute (NCI) demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited an average growth inhibition (GI50) value of approximately 15.72 µM across a panel of 60 different cancer cell lines.

Table 1: Anticancer Activity Profile

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
HOP-62 (NSCLC)12.5350.6891.85
SF-539 (CNS)9.7844.3580.23
MDA-MB-435 (Melanoma)15.6560.1295.00
OVCAR-8 (Ovarian)14.2254.6788.47

The compound showed selective cytotoxic effects, particularly against non-small cell lung cancer and CNS cancer cell lines, indicating its potential as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity . Studies have shown that it exhibits moderate activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The zones of inhibition were recorded at 15 cm and 18 cm respectively, indicating significant antimicrobial potential.

Table 2: Antimicrobial Activity Results

MicroorganismZone of Inhibition (cm)
Staphylococcus aureus15
Candida albicans18

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity or receptor interactions, leading to altered cellular functions that inhibit tumor growth or microbial proliferation.

Case Studies and Research Findings

Several case studies have been documented regarding the efficacy and safety profile of this compound:

  • Case Study on Antitumor Activity : A study involving the administration of the compound to mice with induced tumors showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
  • Pharmacokinetics : Research into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.
  • Computational Studies : Molecular docking simulations have been conducted to predict binding affinities to target proteins, providing insights into how structural modifications could enhance biological activity.

Properties

IUPAC Name

2-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c22-15-6-3-5-14(11-15)12-16(23-10-4-9-19(23)25)13-24-20(26)17-7-1-2-8-18(17)21(24)27/h1-3,5-8,11,16H,4,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGMTHDXZJNTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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